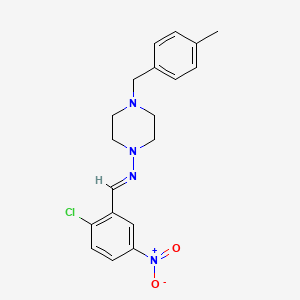
4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a 2-methylbenzylidene group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine typically involves the condensation of 2-methoxyphenylpiperazine with 2-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the methoxyphenyl and benzylidene groups.
Reduction: The major products are reduced forms of the benzylidene group, such as the corresponding benzylamine.
Substitution: The major products are substituted derivatives at the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chlorophenyl)-N-(2-methylbenzylidene)-1-piperazinamine
- 4-(2-Hydroxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine
- 4-(2-Methoxyphenyl)-N-(2-chlorobenzylidene)-1-piperazinamine
Uniqueness
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine is unique due to the presence of both the 2-methoxyphenyl and 2-methylbenzylidene groups. These substituents confer specific chemical and biological properties that distinguish it from other piperazine derivatives. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes, while the benzylidene group can influence its binding affinity to molecular targets.
Eigenschaften
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-7-3-4-8-17(16)15-20-22-13-11-21(12-14-22)18-9-5-6-10-19(18)23-2/h3-10,15H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCEXHVKNRPHJ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-59-2 | |
| Record name | 4-(2-METHOXYPHENYL)-N-(2-METHYLBENZYLIDENE)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromophenyl)-2-[(4-chlorophenyl)methyl]pyrazol-3-amine](/img/structure/B3911700.png)
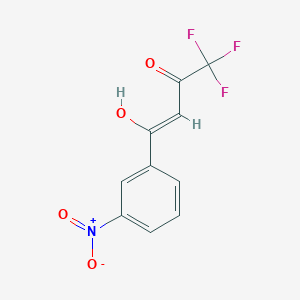
![N-[1-(4-fluorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3911712.png)
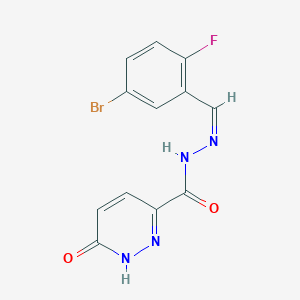
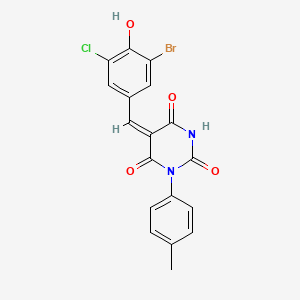
![2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B3911733.png)
![[15-Chloro-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B3911737.png)
![4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3911741.png)
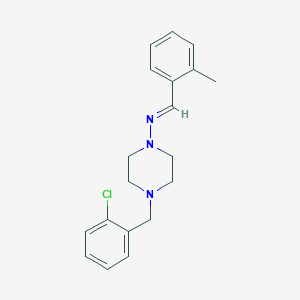
![methyl 4-[3-(dibenzylamino)-2-hydroxypropoxy]benzoate](/img/structure/B3911752.png)
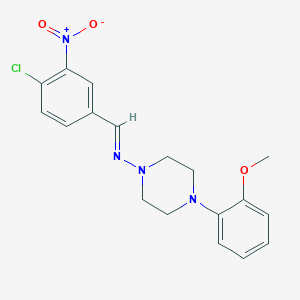
![N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911761.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3911788.png)
